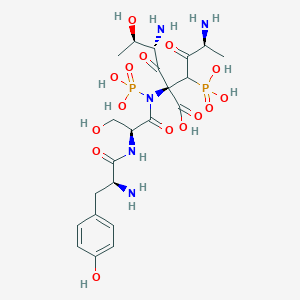
6-bromo-pentacosa-5E,9Z-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-pentacosa-5E,9Z-dienoic acid is a long-chain fatty acid that has been the subject of recent scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Novel Brominated Phospholipid Fatty Acids from Marine Sponges
Research has identified novel long-chain fatty acids, including 6-bromo-pentacosa-5E,9Z-dienoic acid, in the phospholipids of marine sponges like Petrosia sp. and Agelas sp. These findings, achieved through mass spectrometry and chemical transformations, highlight the diverse biochemical makeup of marine sponges. Such compounds are significant for understanding marine biochemistry and could have potential applications in pharmaceuticals and biotechnology (Carballeira & Shalabi, 1993); (Carballeira & Emiliano, 1993).
Brominated Fatty Acids in Amphimedon Terpenensis
Similar brominated fatty acids, including this compound, were isolated from another tropical marine sponge, Amphimedon terpenensis. The presence of these unique fatty acids suggests a potential role in the sponge's ecological interactions or defense mechanisms, and their isolation and characterization could aid in the discovery of new bioactive compounds (Garson et al., 1993).
Synthesis and Biological Activity
Several studies have focused on the synthesis and biological activity of similar dienoic acids. For example, an approach for synthesizing natural and synthetic 5Z,9Z-dienoic acids, closely related to this compound, has been developed. These acids, including (5Z,9Z)-eicosa-5,9-dienoic acid, have shown high activity as human topoisomerase I inhibitors, suggesting potential anticancer applications (D’yakonov et al., 2013); (Adrian & Stark, 2016).
Eigenschaften
CAS-Nummer |
150994-71-1 |
|---|---|
Molekularformel |
C13H15NO3S |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
(5E,9Z)-6-bromopentacosa-5,9-dienoic acid |
InChI |
InChI=1S/C25H45BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24(26)22-19-20-23-25(27)28/h16-17,22H,2-15,18-21,23H2,1H3,(H,27,28)/b17-16-,24-22+ |
InChI-Schlüssel |
VRACWEMNOVUYQJ-YIRKJRPPSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC/C=C\CC/C(=C\CCCC(=O)O)/Br |
SMILES |
CCCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
Synonyme |
6-bromo-5,9-pentacosadienoic acid 6-bromo-PCDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)

![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)
